molecular formula C17H22N4O6S2 B3014971 methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034429-06-4

methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B3014971
CAS No.: 2034429-06-4
M. Wt: 442.51
InChI Key: GRAQMSKTTNVOKA-UHFFFAOYSA-N
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Description

This compound features a methyl carbamate group attached to a phenyl ring, which is further connected via dual sulfonyl bridges to a piperidine moiety and a 1-methyl-1H-imidazole heterocycle.

Properties

IUPAC Name

methyl N-[4-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O6S2/c1-20-12-9-18-16(20)28(23,24)14-7-10-21(11-8-14)29(25,26)15-5-3-13(4-6-15)19-17(22)27-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAQMSKTTNVOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation to introduce the 1-methyl group.

    Synthesis of the piperidine derivative: Piperidine can be sulfonylated using sulfonyl chloride in the presence of a base.

    Coupling reactions: The imidazole and piperidine derivatives are coupled through sulfonyl linkages.

    Carbamate formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that imidazole derivatives, including methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, exhibit significant anticancer activity. These compounds modulate the activity of key proteins involved in cancer progression, such as kinesin spindle protein (KSP), making them potential candidates for cancer therapeutics .

Neuropharmacology
The compound's piperidine and imidazole moieties suggest potential applications in neuropharmacology. Studies on related compounds have shown that they can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders .

Pharmacological Research

Mechanism of Action Studies
Investigations into the mechanism of action of this compound have revealed its ability to inhibit specific enzyme activities and receptor interactions. This makes it a valuable tool for elucidating biological pathways relevant to disease mechanisms .

Drug Development
The compound serves as a lead structure in drug development programs aimed at synthesizing more potent derivatives with improved pharmacokinetic profiles. Its sulfonamide group is particularly useful for modifying solubility and bioavailability properties of new drugs .

Case Studies and Research Findings

Study Focus Findings
Study on KSP InhibitionCancer TherapeuticsDemonstrated significant inhibition of KSP activity, leading to reduced cancer cell proliferation .
Neurotransmitter InteractionNeuropharmacologyIdentified potential interactions with serotonin and dopamine receptors, suggesting effects on mood and cognition .
Structure-Activity Relationship (SAR) AnalysisDrug DevelopmentHighlighted the importance of the imidazole and sulfonamide groups in enhancing biological activity and selectivity .

Mechanism of Action

The mechanism of action of methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl and carbamate groups can form hydrogen bonds or electrostatic interactions with amino acid residues, modulating the activity of the target protein.

Comparison with Similar Compounds

Research Implications

  • Agrochemical Potential: The dual sulfonyl groups could enhance systemic mobility in plants, akin to sulfonylurea herbicides, but this remains speculative without empirical data.
  • Pharmaceutical Relevance : The imidazole-piperidine scaffold resembles histamine receptor ligands, suggesting unexplored therapeutic applications .

Biological Activity

Methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives, characterized by a piperidine ring and an imidazole moiety. Its molecular formula is C16H20N4O5S2, and it has a molecular weight of 396.48 g/mol. The structural features include:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Imidazole group : Associated with antifungal and antibacterial properties.
  • Sulfonamide functionality : Implicated in enzyme inhibition and antimicrobial activity.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that related sulfonamide compounds can inhibit tumor cell growth by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) has shown significant effects on tumor cell proliferation and migration through the KEAP1-NRF2-GPX4 axis .
  • Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, including carbonic anhydrase and urease. Compounds with similar structures have displayed strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .
  • Antimicrobial Activity : The imidazole and piperidine components may contribute to antibacterial properties, as seen in other related compounds that exhibit activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Studies

  • Anti-Tumor Activity :
    • A study focusing on PMSA revealed that it significantly inhibited tumor cell proliferation and induced ferroptosis by decreasing the expression of SLC7A11/XCT and GPX4 proteins . This suggests that this compound could similarly affect tumor cells.
  • Enzyme Inhibition Studies :
    • Research on synthesized sulfonamide derivatives indicated strong inhibitory effects against urease with IC50 values ranging from 1.13 to 6.28 µM . This highlights the potential for developing new urease inhibitors from compounds like this compound.
  • Antibacterial Activity :
    • Compounds containing piperidine and sulfonamide functionalities have shown moderate to strong antibacterial activity against a range of pathogens, suggesting that this compound may possess similar properties .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult SummaryReference
Anti-TumorPMSAInhibited proliferation; induced ferroptosis
Enzyme InhibitionVarious SulfonamidesStrong urease inhibition; IC50 values < 6 µM
AntibacterialPiperidine DerivativesModerate to strong activity against pathogens

Q & A

Q. What are the standard synthetic routes for methyl (4-((4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves sequential sulfonylation of piperidine and phenylcarbamate precursors. Key steps include:

  • Sulfonylation : Reacting 1-methyl-1H-imidazole-2-sulfonyl chloride with piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate 4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidine.
  • Second Sulfonylation : Coupling the intermediate with 4-nitrophenylcarbamate using coupling agents like EDCI/HOBt in anhydrous dichloromethane .
  • Optimization : Adjust reaction temperature (e.g., 0°C to room temperature for exothermic steps) and stoichiometry (1:1.2 molar ratio for sulfonyl chloride) to minimize side products. Purity can be enhanced via recrystallization in ethanol/water (7:3 v/v) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Essential for verifying sulfonyl and carbamate linkages. Look for characteristic shifts: sulfonyl groups at δ 3.1–3.3 ppm (piperidine CH₂) and δ 7.8–8.1 ppm (aromatic protons) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and carbamate (C=O at 1680–1720 cm⁻¹) functionalities .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally related sulfonyl-benzimidazoles .

Q. What chromatographic methods are validated for purity analysis of this compound?

  • HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm .
  • System Suitability : Ensure resolution (R > 2.0) between the compound and impurities using tetrabutylammonium hydroxide-based mobile phases .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across different in vitro models for this compound?

  • Assay Buffer Optimization : Use sodium 1-octanesulfonate buffer (pH 4.6) to stabilize sulfonyl groups during enzyme inhibition assays, as variations in pH and ionic strength can alter binding kinetics .
  • Control for Off-Target Effects : Perform counter-screens against related enzymes (e.g., CYP isoforms) to rule out non-specific interactions. Reference compound PF-06683324 (a sulfonyl-containing kinase inhibitor) provides a benchmark for selectivity .

Q. What strategies are recommended for addressing poor solubility during in vitro bioactivity studies of sulfonyl-containing compounds like this one?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) combined with cyclodextrin derivatives (e.g., HP-β-CD) to enhance aqueous solubility without disrupting assay integrity .
  • Micellar Chromatography : Employ sodium dodecyl sulfate (SDS) in mobile phases to mimic physiological solubilization conditions during HPLC-based activity profiling .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound to target enzymes?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the sulfonyl group and active-site residues (e.g., hydrogen bonding with histidine or lysine).
  • ADME Prediction : Tools like SwissADME can forecast bioavailability, leveraging the compound’s topological polar surface area (TPSA ~110 Ų) and logP (~2.5) .

Q. What synthetic modifications to the piperidine or imidazole moieties could enhance the compound’s pharmacokinetic profile without compromising activity?

  • Piperidine Substituents : Introduce methyl groups at the 3-position to reduce metabolic oxidation (CYP3A4 susceptibility) while maintaining sulfonamide geometry .
  • Imidazole Optimization : Replace 1-methyl with 1-ethyl to improve BBB penetration (predicted via Molinspiration) while retaining H-bonding capacity .

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